molecular formula C21H17FN4O2S B3396875 2-(4-fluorophenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1020488-96-3

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3396875
CAS No.: 1020488-96-3
M. Wt: 408.5 g/mol
InChI Key: ZGTAFBSIFXQHRM-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide (molecular formula: C₂₃H₁₈FN₅O₂S) features a pyrazole core substituted with a 4-phenylthiazol-2-yl group at position 1 and a 3-methyl group at position 2. The acetamide side chain is further functionalized with a 4-fluorophenoxy moiety.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-14-11-19(24-20(27)12-28-17-9-7-16(22)8-10-17)26(25-14)21-23-18(13-29-21)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTAFBSIFXQHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a novel chemical entity that exhibits promising biological activities, particularly in the context of its pharmacological potential. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyrazole moieties. The general synthetic route can be summarized as follows:

  • Formation of Thiazole : The thiazole ring is synthesized through a condensation reaction involving appropriate thioketones and halogenated compounds.
  • Formation of Pyrazole : The pyrazole moiety is formed via a cyclization reaction involving hydrazine derivatives and suitable carbonyl compounds.
  • Final Coupling : The final product is obtained through acylation reactions involving the phenolic hydroxyl group and acetamide derivatives.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values suggest potent antiproliferative activity, with some analogs achieving IC50 values as low as 0.26 µM .

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively:

  • Cholinesterase Inhibition : Certain thiazole derivatives have been identified as potent cholinesterase inhibitors, which may contribute to their antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to specific structural features:

Structural FeatureImportance
Fluorophenoxy Group Enhances lipophilicity and bioavailability
Thiazole Ring Contributes to anticancer and antimicrobial activity
Pyrazole Moiety Exhibits significant cytotoxic effects

Case Studies

Several studies have investigated the biological activities of compounds related to This compound :

  • Trypanocidal Activity : Similar compounds demonstrated trypanocidal effects with IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei, indicating potential for treating parasitic infections .
  • Anticonvulsant Properties : Thiazole-integrated compounds have shown anticonvulsant activity, suggesting a broader therapeutic potential beyond anticancer effects .

Chemical Reactions Analysis

Amide Bond Formation

The core acetamide group is synthesized via coupling reactions between carboxylic acids and aminopyrazoles. Key methodologies include:

Reaction Scheme:

Acid + Amine → Acetamide

  • Reagents : Propylphosphonic anhydride (T3P), Et₃N in CH₂Cl₂

  • Conditions : Room temperature, 3–4 hours

  • Yield : 65–81%

Example:

2-(4-Fluorophenoxy)acetic acid reacts with 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine using T3P to yield the target acetamide .

Reaction Type Reagents Conditions Outcome Source
Amide couplingT3P, Et₃N, CH₂Cl₂RT, 3–4 hHigh yield (65–81%)

Ester Saponification

Precursor esters are hydrolyzed to carboxylic acids for subsequent amide formation:

Reaction Scheme:

Ester → Carboxylic Acid

  • Reagents : LiOH in THF/MeOH/H₂O

  • Conditions : Room temperature, overnight

  • Yield : >90%

Example:

Ethyl 2-(4-fluorophenoxy)acetate undergoes saponification with LiOH to produce 2-(4-fluorophenoxy)acetic acid .

Nucleophilic Substitution

The thiazole ring is synthesized via nucleophilic substitution:

Reaction Scheme:

Heterocycle Formation

  • Reagents : 2-Bromoacetophenone derivatives, thioureas

  • Conditions : Reflux in EtOH, 6–8 hours

  • Yield : 70–87%

Example:

Reaction of 4-phenylthiazol-2-amine with chloroacetone in ethanol forms the thiazole core.

Reaction Type Reagents Conditions Outcome Source
Thiazole synthesisThiourea, α-haloketonesReflux, 6–8 hModerate to high yield (70–87%)

Cyclocondensation Reactions

Pyrazole rings are formed via cyclocondensation of hydrazines with β-diketones:

Reaction Scheme:

Hydrazine + β-Diketone → Pyrazole

  • Reagents : Hydrazine hydrate, ethyl acetoacetate

  • Conditions : Ethanol, 70°C, piperidine catalyst

  • Yield : 60–75%

Example:

3-Methyl-1H-pyrazol-5(4H)-one is synthesized from ethyl acetoacetate and hydrazine hydrate .

a) Hydrolysis of Acetamide

  • Reagents : HCl or NaOH

  • Conditions : Reflux in H₂O/EtOH

  • Outcome : Cleavage to 2-(4-fluorophenoxy)acetic acid and aminopyrazole.

b) Halogenation

  • Reagents : SOCl₂, PCl₅

  • Conditions : Reflux in anhydrous DCM

  • Outcome : Conversion of acetamide to acyl chloride intermediate.

a) Sulfone Formation

  • Reagents : m-CPBA in DCM

  • Conditions : 0°C to RT, 2 hours

  • Outcome : Oxidation of tetrahydrothiophene to 1,1-dioxide .

b) Nitro Group Reduction

  • Reagents : H₂/Pd-C in MeOH

  • Conditions : RT, 4 hours

  • Outcome : Conversion of nitrobenzamide to aminobenzamide .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenylthiazole moiety:

  • Reagents : Pd(PPh₃)₄, aryl boronic acids

  • Conditions : DMF/H₂O, 80°C

  • Yield : 50–65%

Key Mechanistic Insights:

  • Amide Stability : The acetamide group resists hydrolysis under physiological pH but cleaves under strong acidic/basic conditions .

  • Electrophilic Aromatic Substitution : Fluorophenoxy and phenylthiazole groups direct electrophiles to meta and para positions .

  • Steric Effects : Bulky substituents on the thiazole ring reduce reaction rates in nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Acetamide Derivatives

2-(4-Methoxyphenoxy)-N-(3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5-yl)Acetamide
  • Structural Difference: The 4-methoxyphenoxy group replaces the 4-fluorophenoxy group.
  • No direct pharmacological data are available, but such substitutions are known to influence metabolic stability and solubility .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide
  • Structural Difference : A triazole-thiophene system replaces the pyrazole-thiazole core.
  • Pharmacological Relevance: Thiophene and triazole motifs are associated with antimicrobial and anti-inflammatory activities. The 4-fluorophenyl group here mirrors the fluorophenoxy group in the target compound, suggesting shared targeting of fluorophilic binding sites .

Pyrazole-Thiazole Hybrids

4-(2,2-Diphenylethylidene)-3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5(4H)-One
  • Structural Difference : A diphenylethylidene group replaces the acetamide side chain.
  • Pharmacological Activity : This compound acts as a BAX activator in cancer therapies, demonstrating the importance of the pyrazole-thiazole scaffold in apoptosis induction. The absence of the acetamide chain may reduce solubility but enhance membrane permeability .
2-{2-[5-(4-Fluorophenyl)-1-(Tetrahydro-2H-Pyran-4-ylmethyl)-1H-Pyrazol-4-yl]-1,3-Thiazol-4-yl}-N-(Tetrahydro-2H-Pyran-4-ylmethyl)Acetamide
  • Structural Difference : Tetrahydro-2H-pyran groups are introduced to the pyrazole and acetamide termini.
  • Impact : The pyran rings likely improve bioavailability by increasing hydrophilicity. The retained 4-fluorophenyl group underscores its role in target recognition, possibly in kinase inhibition .

Pyrazolo-Pyrimidine Analogs

2-(4-Fluorophenoxy)-N-(3-Methyl-1-{4-Oxo-1-Phenyl-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-6-yl}-1H-Pyrazol-5-yl)Acetamide
  • Structural Difference : A pyrazolo-pyrimidine system replaces the thiazole ring.
  • Pharmacological Implication: Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., EGFR, BRAF).

Activity Trends

  • Fluorophenoxy vs. Methoxyphenoxy: Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases), while methoxy groups may improve metabolic stability .
  • Thiazole vs. Pyrimidine : Thiazole rings contribute to π-stacking in ATP-binding pockets, whereas pyrimidines offer hydrogen-bonding versatility .

Structural and Crystallographic Data

  • Crystallography : SHELX software () was used to resolve structures of related compounds, confirming planar geometries for pyrazole-thiazole cores and bond-length consistency (e.g., C–N: 1.34–1.38 Å) .
  • Conformational Stability: The 4-fluorophenoxy group adopts a staggered conformation to minimize steric hindrance, as observed in similar acetamide derivatives .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound?

Answer:
Synthesis optimization should focus on multi-step protocols involving nucleophilic substitution and cyclization reactions. For example, potassium carbonate can facilitate thioether bond formation between pyrazole and thiazole moieties, as demonstrated in analogous imidazole-thiol couplings . Recrystallization using ethanol or methanol is critical for purification, with yields improved by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to chloroacetamide derivatives) . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity.

Basic: Which analytical techniques are essential for confirming molecular structure and purity?

Answer:

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in pyrazole-thiazole systems) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to differentiate aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyls (δ ~170 ppm) .
    • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • HPLC : Achieve >95% purity using C18 columns (acetonitrile/water gradient) .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization enhances long-term stability for hygroscopic derivatives. For photostability, expose samples to UV light (320–400 nm) and monitor degradation via LC-MS .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Answer:

  • Substituent variation : Modify fluorophenyl (e.g., replace with chlorophenyl) or thiazole groups (e.g., introduce methylsulfinyl) to assess potency shifts .
  • In vitro assays : Use enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) with IC₅₀ calculations .
  • Docking studies : Employ AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, validated by mutagenesis data .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Replicate assays : Control variables (e.g., cell lines, serum concentration) to isolate confounding factors .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Computational modeling : Apply quantum mechanical/molecular mechanics (QM/MM) to reconcile discrepancies in reactivity or binding modes .

Advanced: How can computational methods enhance reaction design and mechanistic understanding?

Answer:

  • Reaction path searches : Use Gaussian 16 with DFT (B3LYP/6-31G*) to map energy profiles for key steps (e.g., cyclization) .
  • Solvent effects : Simulate polarizable continuum models (PCM) to optimize solvent selection (e.g., DMF vs. THF) .
  • Transition state analysis : Identify rate-limiting steps via intrinsic reaction coordinate (IRC) calculations .

Advanced: What advanced spectroscopic techniques elucidate metabolic pathways?

Answer:

  • LC-HRMS/MS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in microsomal incubations .
  • NMR-based metabolomics : Track isotopic labeling (¹³C/¹⁵N) to map biotransformation pathways .

Advanced: How can researchers address low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

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